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Phytoene desaturase-IN-1 -

Phytoene desaturase-IN-1

Catalog Number: EVT-10993186
CAS Number:
Molecular Formula: C18H13ClF3N3O2S
Molecular Weight: 427.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phytoene desaturase-IN-1 is derived from various plant sources where carotenoids are synthesized. It belongs to the class of enzymes known as desaturases, which catalyze the introduction of double bonds into saturated fatty acids or other substrates. In terms of classification, it is categorized under enzymes that specifically act on carbon-carbon bonds, playing a pivotal role in metabolic processes related to pigment production.

Synthesis Analysis

Methods and Technical Details

The synthesis of phytoene desaturase-IN-1 can be achieved through both natural extraction from plant sources and synthetic methods. The natural extraction typically involves isolating the enzyme from plant tissues rich in carotenoids, such as tomatoes or carrots. On the other hand, synthetic methods may involve recombinant DNA technology to produce the enzyme in microbial systems.

  1. Natural Extraction:
    • Plant tissues are homogenized and subjected to various purification techniques such as chromatography.
    • The enzyme is then isolated based on its activity and stability under specific conditions.
  2. Synthetic Production:
    • Gene encoding phytoene desaturase is cloned into a suitable vector.
    • This vector is introduced into a microbial host (e.g., Escherichia coli) for expression.
    • The enzyme is purified from the microbial culture using affinity chromatography.

These methods ensure that phytoene desaturase-IN-1 can be obtained in sufficient quantities for research and industrial applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of phytoene desaturase-IN-1 features a complex arrangement typical of enzymes involved in lipid metabolism. Detailed structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Key structural data include:

  • Molecular Weight: Approximately 45 kDa (kilodaltons).
  • Active Site: Contains residues critical for substrate binding and catalysis.
  • Structural Domains: Typically includes transmembrane domains that facilitate its function within cellular membranes.
Chemical Reactions Analysis

Reactions and Technical Details

Phytoene desaturase-IN-1 catalyzes several key reactions in the carotenoid biosynthesis pathway:

  1. Desaturation Reaction:
    • Converts phytoene (C40H64) into lycopene (C40H56) by introducing double bonds.
    • The reaction proceeds through a series of intermediate compounds, including phytofluene.
  2. Mechanism:
    • The enzyme utilizes molecular oxygen and requires specific cofactors (such as NADPH) for its activity.
    • The reaction mechanism involves radical intermediates that facilitate the formation of double bonds.

This enzymatic activity is crucial for producing various carotenoids that contribute to plant coloration and health.

Mechanism of Action

Process and Data

The mechanism of action of phytoene desaturase-IN-1 involves several steps:

  1. Substrate Binding:
    • The enzyme binds to phytoene at its active site.
  2. Desaturation:
    • Through electron transfer processes facilitated by cofactors, double bonds are introduced into the substrate.
  3. Release:
    • The product (lycopene) is released from the active site, allowing the enzyme to catalyze further reactions.

This process is regulated by various factors including substrate concentration, pH levels, and temperature.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phytoene desaturase-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to temperature fluctuations; optimal activity typically occurs at 30-37°C.
  • pH Dependence: Enzyme activity is optimal at neutral pH levels (around 7).

These properties influence its application in biochemical research and industrial processes involving carotenoid production.

Applications

Scientific Uses

Phytoene desaturase-IN-1 has several significant applications in scientific research:

  • Biotechnology: Used in genetic engineering to enhance carotenoid production in crops.
  • Pharmaceuticals: Investigated for potential health benefits associated with carotenoids, including antioxidant properties.
  • Food Industry: Employed in developing natural colorants derived from carotenoids for food products.
Enzymatic Mechanisms of Phytoene Desaturase (PDS)

Catalytic Site Architecture and Flavin Cofactor Dependence

The catalytic site of plant-type phytoene desaturase features a conserved hydrophobic cavity that accommodates the linear C40 hydrocarbon substrate, phytoene. This cavity extends from the lipid bilayer interface to the flavin adenine dinucleotide (FAD) cofactor buried deep within the protein core. FAD is non-covalently bound and serves as the primary redox center, accepting electrons during each desaturation cycle. Structural analyses of Oryza sativa phytoene desaturase reveal that FAD adopts a bent conformation, positioning its isoalloxazine ring adjacent to critical catalytic residues like Arginine 300 and Phenylalanine 301. Mutagenesis of Arginine 300 (e.g., R300T/S) drastically reduces catalytic activity, confirming its role in stabilizing transition states and coordinating quinone analogues like norflurazon [2] [4]. The dependence on FAD is absolute: apoenzymes lack activity, and reconstitution with FAD—but not flavin mononucleotide or nicotinamide cofactors—restores function. Kinetic studies show a FAD Km of ≈50 µM for bacterial phytoene desaturase, underscoring tight cofactor binding [1] [9].

Table 1: Key Catalytic Residues in Phytoene Desaturase

ResidueRoleFunctional Consequence of Mutation
Arginine 300Hydrogen bonding with inhibitors (e.g., norflurazon) and plastoquinoneReduced herbicide binding; diminished activity
Phenylalanine 301π−π stacking with inhibitors (e.g., Phytoene desaturase-IN-1)Loss of inhibitor affinity
Conserved histidine clusterFAD coordination and electron transferAbolished desaturation

Substrate Channeling in Homotetrameric Complexes

Plant phytoene desaturase functions as a homotetramer, a quaternary structure critical for intermediate channeling between subunits. Cryo-electron microscopy and gel permeation chromatography confirm that tetrameric assemblies (≈240 kDa) represent the minimal catalytically active unit. Each monomer contributes to a central hydrophobic channel where the symmetrical substrate phytoene undergoes sequential desaturation. After the first desaturation at one end of phytoene, the intermediate phytofluene is ejected from the initial monomer and directly transferred to an adjacent monomer for the second desaturation event. This channeling mechanism minimizes intermediate diffusion into the lipid matrix and enhances catalytic efficiency. Mutagenesis disrupting tetramerization (e.g., Leu538Arg) results in accumulation of monodesaturated intermediates, validating the functional role of oligomerization [2] [4] [5]. In bacteria, monomeric phytoene desaturase enzymes catalyze 4–5 desaturations independently, highlighting divergent evolutionary strategies [7] [10].

Kinetic Mechanisms: Ordered Ping-Pong Bi-Bi Systems

Phytoene desaturase follows an ordered ping-pong bi-bi kinetic mechanism, as demonstrated by steady-state kinetics and mathematical modeling. The reaction sequence mandates initial binding of phytoene, followed by FAD reduction and formation of the first product, phytofluene. Subsequently, plastoquinone (or artificial quinones like decyl-plastoquinone) binds to the same active site to reoxidize FADred, releasing plastoquinol. This creates a vacant site for the next carotene intermediate. Key evidence includes:

  • Competitive inhibition: Norflurazon and Phytoene desaturase-IN-1 compete with plastoquinone for binding at Arginine 300/Phenylalanine 301, implying overlapping binding sites [3] [4].
  • Isotope labeling: Pre-steady-state assays with 14C-phytoene show transient FAD reduction precedes quinone binding [2].
  • Mutant kinetics: Arginine 300 mutants exhibit uncompetitive inhibition patterns, confirming ordered substrate entry [4].The Km for phytoene (16.7 ± 1.9 µM) and plastoquinone (35 µM) reflect high substrate affinity, while kcat values range from 2.2–2.4 pmol·µg−1·min−1 [1] [2].

Electron Transfer Mechanisms: Plastoquinone vs. Oxygen Dependence

Electron transfer during desaturation diverges between plant and bacterial phytoene desaturases:

  • Plant-type systems: Strictly depend on plastoquinone as the terminal electron acceptor. Reduced FAD transfers electrons directly to plastoquinone, generating plastoquinol, which is reoxidized by the photosynthetic electron transport chain or plastid terminal oxidase. Oxygen is not a direct acceptor; assays under anaerobic conditions show complete loss of activity without quinones [2] [4].
  • Bacterial CRTI-type enzymes: Utilize oxygen as the primary terminal electron acceptor, producing superoxide (O2•−). Under anaerobic conditions, quinones (e.g., duroquinone) substitute for oxygen with comparable efficiency. Stoichiometric analyses reveal consumption of 1 O2 per double bond formed, equivalent to 4 electrons transferred [1] [9].

Table 2: Electron Acceptor Systems in Phytoene Desaturases

Enzyme TypePrimary AcceptorAlternative AcceptorsElectron Transfer Stoichiometry
Plant phytoene desaturasePlastoquinoneBenzoquinones (e.g., decyl-plastoquinone)2e per desaturation
Bacterial phytoene desaturaseOxygenQuinones (e.g., duroquinone)1 O2 (≡ 4e) per desaturation

The flavin-only mechanism operates without proton-coupled electron transfer, as evidenced by inactivity with 5-deaza-FAD, which supports only 2-electron transfers [1]. This distinguishes phytoene desaturase from mitochondrial electron-transferring flavoproteins.

Properties

Product Name

Phytoene desaturase-IN-1

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(hydroxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]ethanone

Molecular Formula

C18H13ClF3N3O2S

Molecular Weight

427.8 g/mol

InChI

InChI=1S/C18H13ClF3N3O2S/c19-13-6-4-11(5-7-13)15(27)10-28-17-24-23-16(9-26)25(17)14-3-1-2-12(8-14)18(20,21)22/h1-8,26H,9-10H2

InChI Key

NKQUGCNEDWUGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CO)C(F)(F)F

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